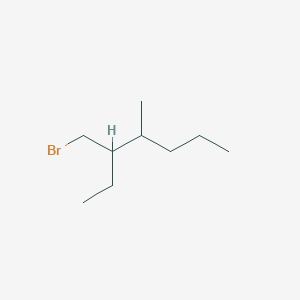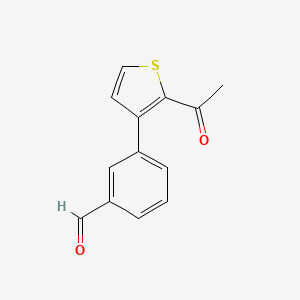
3-(2-Acetylthiophen-3-YL)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Acetylthiophen-3-YL)benzaldehyde is a chemical compound with the molecular formula C13H10O2S and a molecular weight of 230.28 g/mol . It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Acetylthiophen-3-YL)benzaldehyde can be achieved through various synthetic routes. One common method involves the use of a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents . The reaction conditions typically involve the use of palladium catalysts and organolithium reagents.
Industrial Production Methods: the principles of green chemistry, such as the use of cheaper and more reactive organometallic reagents, are often favored to minimize waste and reduce toxicity .
化学反応の分析
Types of Reactions: 3-(2-Acetylthiophen-3-YL)benzaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include organolithium compounds, palladium catalysts, and aluminum complexes . The reaction conditions often involve mild temperatures and atmospheric pressure to facilitate the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with organolithium reagents can yield a variety of alkyl and aryl-substituted benzaldehydes .
科学的研究の応用
3-(2-Acetylthiophen-3-YL)benzaldehyde has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, thiophene derivatives, including this compound, have been reported to possess a wide range of therapeutic properties, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities .
作用機序
The mechanism of action of 3-(2-Acetylthiophen-3-YL)benzaldehyde involves its interaction with various molecular targets and pathways. For instance, thiophene derivatives have been shown to inhibit kinases, modulate estrogen receptors, and exhibit antioxidant activity . The specific molecular targets and pathways involved depend on the particular biological activity being studied.
類似化合物との比較
Similar Compounds: Similar compounds to 3-(2-Acetylthiophen-3-YL)benzaldehyde include other thiophene derivatives, such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and material science .
特性
分子式 |
C13H10O2S |
|---|---|
分子量 |
230.28 g/mol |
IUPAC名 |
3-(2-acetylthiophen-3-yl)benzaldehyde |
InChI |
InChI=1S/C13H10O2S/c1-9(15)13-12(5-6-16-13)11-4-2-3-10(7-11)8-14/h2-8H,1H3 |
InChIキー |
LGMGYJRYZCEPOK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=CS1)C2=CC=CC(=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzyl[3-(fluoromethyl)pentan-3-yl]amine](/img/structure/B13170763.png)
![4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-chlorothiophene](/img/structure/B13170769.png)
![2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B13170772.png)
![(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[(R)-(benzylamino)(phenyl)methyl]phosphinate](/img/structure/B13170778.png)
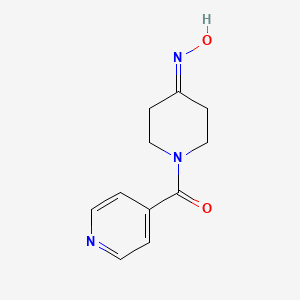
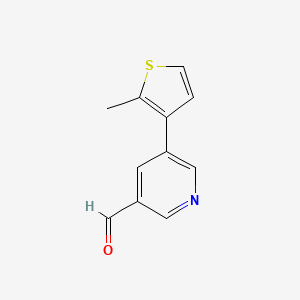
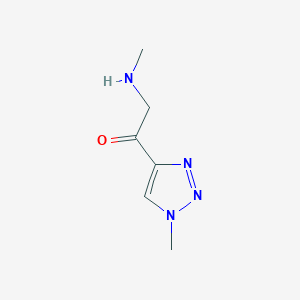

![3-[(Azetidin-1-yl)methyl]-5-fluorobenzoic acid](/img/structure/B13170804.png)
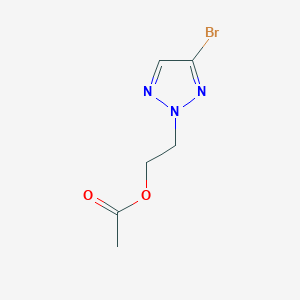
![4-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}butanoic acid](/img/structure/B13170816.png)

